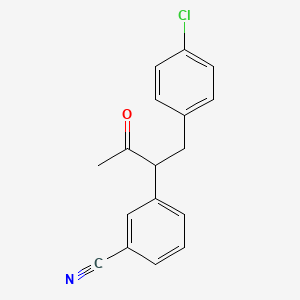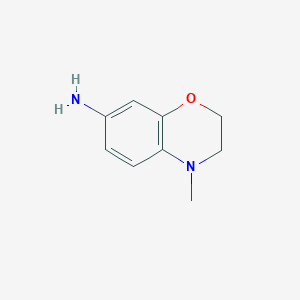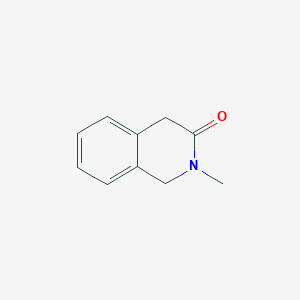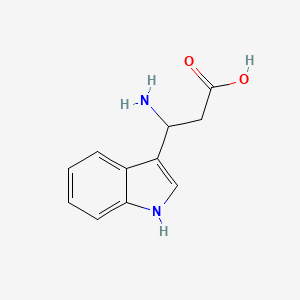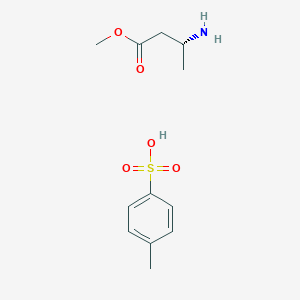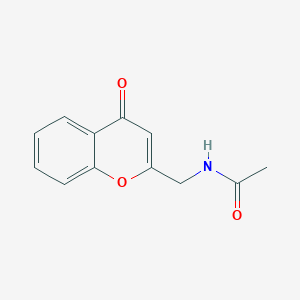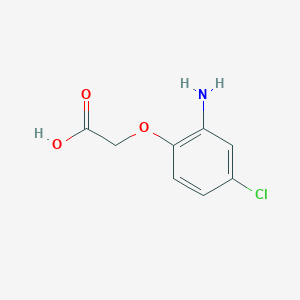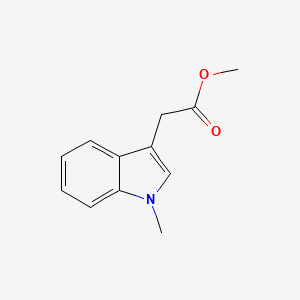
2-(1-メチル-1H-インドール-3-イル)酢酸メチル
概要
説明
Methyl 2-(1-methyl-1H-indol-3-yl)acetate, also known as MMI, is a synthetic molecule that is a structural analog of tryptophan, and is used in laboratory experiments to study the biochemical and physiological effects of tryptophan. MMI has been used in various scientific research applications, such as cell culture studies, drug metabolism studies, and enzyme inhibition studies. In
科学的研究の応用
癌治療
インドール誘導体は、2-(1-メチル-1H-インドール-3-イル)酢酸メチルを含む、癌治療薬としての可能性について研究されています。 例えば、特定の化合物は細胞アポトーシスを誘導し、細胞をG2/M期に停止させ、チューブリン重合を阻害することが示されており、これはコルヒチンと一致した方法であり、チューブリン重合阻害剤の開発のための潜在的な薬剤となっています .
抗菌活性
インドール誘導体は、生物学的に活性な化合物としての応用が、微生物の治療にまで広がっています。 これらの化合物は、様々な生物学的に重要な特性を持つため、人体の様々な種類の疾患を治療する可能性があるため、注目を集めています .
抗HIVおよび抗ウイルス特性
インドール誘導体は、様々なウイルスに対して顕著な活性を示すことが報告されています。新規インドリル誘導体の分子ドッキング研究は、抗HIV-1研究の一環として実施されてきました。 さらに、特定の化合物は、黄熱病ウイルス(YFV)、牛ウイルス性下痢病ウイルス(BVDV)、ヒト免疫不全ウイルス-1(HIV-1)、および呼吸器合胞体ウイルス(RSV)に対して顕著な活性を示しました .
作用機序
Target of Action
Methyl 2-(1-methyl-1H-indol-3-yl)acetate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-(1-methyl-1H-indol-3-yl)acetate may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to bind to their targets and induce changes that can lead to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Methyl 2-(1-methyl-1H-indol-3-yl)acetate could potentially affect a wide range of biochemical pathways.
Result of Action
Methyl 2-(1-methyl-1H-indol-3-yl)acetate has been found in various plants and has been reported to have antitumor activity . .
生化学分析
Biochemical Properties
Methyl 2-(1-methyl-1H-indol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of indole derivatives, such as cytochrome P450 enzymes. These interactions often involve the binding of Methyl 2-(1-methyl-1H-indol-3-yl)acetate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, Methyl 2-(1-methyl-1H-indol-3-yl)acetate can interact with proteins involved in cell signaling pathways, influencing various cellular processes .
Cellular Effects
Methyl 2-(1-methyl-1H-indol-3-yl)acetate has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Methyl 2-(1-methyl-1H-indol-3-yl)acetate has been shown to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and apoptosis . It can also affect the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(1-methyl-1H-indol-3-yl)acetate involves several key processes. At the molecular level, it can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, Methyl 2-(1-methyl-1H-indol-3-yl)acetate can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(1-methyl-1H-indol-3-yl)acetate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-(1-methyl-1H-indol-3-yl)acetate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to Methyl 2-(1-methyl-1H-indol-3-yl)acetate has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels .
Dosage Effects in Animal Models
The effects of Methyl 2-(1-methyl-1H-indol-3-yl)acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, studies in mice have shown that low doses of Methyl 2-(1-methyl-1H-indol-3-yl)acetate can enhance antioxidant defenses and reduce oxidative stress . At higher doses, the compound can induce toxicity and adverse effects, such as liver damage and impaired kidney function .
Metabolic Pathways
Methyl 2-(1-methyl-1H-indol-3-yl)acetate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion from the body. The metabolic pathways of Methyl 2-(1-methyl-1H-indol-3-yl)acetate also involve interactions with cofactors, such as NADPH and glutathione, which play crucial roles in the detoxification and elimination of the compound.
特性
IUPAC Name |
methyl 2-(1-methylindol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-13-8-9(7-12(14)15-2)10-5-3-4-6-11(10)13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLZLLFFFQKDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455403 | |
| Record name | Methyl 2-(1-methyl-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58665-00-2 | |
| Record name | Methyl 1-methyl-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58665-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(1-methyl-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-N'-[4-methyl-5-nitro-6-oxo-1-(phenylmethoxymethyl)pyrimidin-2-yl]methanimidamide](/img/structure/B1609760.png)
